2-(2-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
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Overview
Description
2-(2-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine carboxylic acids. This compound is characterized by the presence of a chlorophenyl group attached to the piperidine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization through intramolecular nucleophilic substitution to form the piperidine ring.
Oxidation: The final step involves the oxidation of the piperidine ring to introduce the carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(2-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-(2-Chlorophenyl)-1-ethylpiperidine-3-carboxylic acid
- 2-(2-Chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid
Comparison: Compared to similar compounds, 2-(2-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is unique due to the presence of the ethyl group and the oxo functional group on the piperidine ring. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-2-16-12(17)8-7-10(14(18)19)13(16)9-5-3-4-6-11(9)15/h3-6,10,13H,2,7-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNODEZXXNTXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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